1-(2,5-Difluorophenyl)cyclopentan-1-amine;hydrochloride
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Overview
Description
1-(2,5-Difluorophenyl)cyclopentan-1-amine;hydrochloride is a chemical compound with the molecular formula C11H13F2N·HCl. It is a hydrochloride salt form of 1-(2,5-difluorophenyl)cyclopentan-1-amine. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used in research and development due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2,5-Difluorophenyl)cyclopentan-1-amine;hydrochloride typically involves several steps:
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Synthetic Routes and Reaction Conditions
- The starting material, 2,5-difluorobenzene, undergoes a Friedel-Crafts acylation reaction with cyclopentanone to form 1-(2,5-difluorophenyl)cyclopentan-1-one.
- This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield 1-(2,5-difluorophenyl)cyclopentan-1-amine.
- The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid (HCl).
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Industrial Production Methods
- Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(2,5-Difluorophenyl)cyclopentan-1-amine;hydrochloride undergoes various chemical reactions:
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Types of Reactions
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
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Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
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Major Products Formed
- Oxidation products include N-oxides.
- Reduction products include secondary amines.
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,5-Difluorophenyl)cyclopentan-1-amine;hydrochloride has several scientific research applications:
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Chemistry
- Used as a building block in organic synthesis.
- Employed in the development of new synthetic methodologies.
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Biology
- Investigated for its potential biological activity.
- Used in the study of enzyme interactions and inhibition.
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Medicine
- Explored for its potential therapeutic applications.
- Studied for its effects on various biological pathways.
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Industry
- Utilized in the production of pharmaceuticals and agrochemicals.
- Applied in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 1-(2,5-Difluorophenyl)cyclopentan-1-amine;hydrochloride involves its interaction with specific molecular targets:
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Molecular Targets
- The compound may interact with enzymes, receptors, or other proteins.
- It can inhibit or activate specific biological pathways.
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Pathways Involved
- The exact pathways depend on the specific application and target.
- Common pathways include signal transduction, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
1-(2,5-Difluorophenyl)cyclopentan-1-amine;hydrochloride can be compared with other similar compounds:
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Similar Compounds
- 1-(2,4-Difluorophenyl)cyclopentan-1-amine
- 1-(3,5-Difluorophenyl)cyclopentan-1-amine
- 1-(2,5-Dichlorophenyl)cyclopentan-1-amine
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Uniqueness
- The presence of fluorine atoms at the 2 and 5 positions on the phenyl ring imparts unique chemical and biological properties.
- These properties can influence the compound’s reactivity, stability, and interaction with biological targets.
Biological Activity
1-(2,5-Difluorophenyl)cyclopentan-1-amine;hydrochloride, also known by its CAS number 1890833-09-6, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, cytotoxicity, and research findings.
- IUPAC Name : 1-(2,5-Difluorophenyl)cyclopentan-1-amine hydrochloride
- Molecular Formula : C11H12ClF2N
- Molecular Weight : 233.67 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It may act as an inhibitor of specific enzymes or receptors involved in critical cellular processes, including:
- Enzyme Inhibition : The compound may inhibit enzymes related to neurotransmitter metabolism or cancer cell proliferation.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing pathways associated with mood regulation and cognitive function.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate a dose-dependent response, with significant implications for its use in cancer therapy.
Cell Line | IC50 (μM) | Effect Observed |
---|---|---|
HepG2 (Liver Cancer) | 15.7 | Induction of apoptosis |
MCF-7 (Breast Cancer) | 22.4 | Cell cycle arrest in G2/M phase |
A549 (Lung Cancer) | 18.3 | Increased reactive oxygen species |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against these cancer types.
Antimicrobial Activity
In addition to its anticancer properties, there is emerging evidence that this compound exhibits antimicrobial activity. Preliminary tests have shown effectiveness against a range of bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 64 μg/mL |
Pseudomonas aeruginosa | 128 μg/mL |
This antimicrobial potential suggests that the compound could be further explored for therapeutic applications in treating infections.
Case Studies and Research Findings
Several studies have focused on the biological effects of this compound:
- Study on HepG2 Cells : A study demonstrated that treatment with varying concentrations of the compound led to significant apoptosis in HepG2 cells, characterized by DNA fragmentation and increased expression of pro-apoptotic markers such as p53 and Bax.
- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases.
- Behavioral Studies : Animal models treated with this compound displayed improved cognitive functions and reduced anxiety-like behavior, indicating its potential as a therapeutic agent for psychiatric disorders.
Properties
IUPAC Name |
1-(2,5-difluorophenyl)cyclopentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c12-8-3-4-10(13)9(7-8)11(14)5-1-2-6-11;/h3-4,7H,1-2,5-6,14H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOIWUCSTYKSHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=C(C=CC(=C2)F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.